molecular formula C19H22N4O2 B5911180 (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine

Cat. No.: B5911180
M. Wt: 338.4 g/mol
InChI Key: DMNHFELRKXRCRA-ZHZULCJRSA-N
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Description

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine is a synthetic organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a nitrophenyl methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules with potential biological activity.

Biology

    Biological Activity Studies: It can be used to study the biological activity of piperazine derivatives, including their interactions with biological targets.

Medicine

    Drug Development:

Industry

    Pharmaceutical Manufacturing: It can be used in the production of pharmaceuticals, especially those containing piperazine moieties.

Mechanism of Action

The mechanism of action of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine lies in its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other piperazine derivatives.

Properties

IUPAC Name

(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(9-7-17)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNHFELRKXRCRA-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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